molecular formula C18H19N3O3S2 B10989889 (1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

(1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10989889
M. Wt: 389.5 g/mol
InChI Key: XGUUXBYOBZAGCX-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with a methyl group at the nitrogen atom and a methanone group linked to a piperazine ring The piperazine ring is further substituted with a thiophene-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The nitrogen atom of the indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with piperazine.

    Thiophene-2-ylsulfonyl Group Addition: The thiophene-2-ylsulfonyl group is introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of indole-based drugs.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring and thiophene-2-ylsulfonyl group can further influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole core, similar in structure but lacking the piperazine and thiophene-2-ylsulfonyl groups.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used to treat pain and inflammation.

Uniqueness

(1-methyl-1H-indol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of an indole core with a piperazine ring and a thiophene-2-ylsulfonyl group

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

(1-methylindol-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N3O3S2/c1-19-13-15(14-5-2-3-6-16(14)19)18(22)20-8-10-21(11-9-20)26(23,24)17-7-4-12-25-17/h2-7,12-13H,8-11H2,1H3

InChI Key

XGUUXBYOBZAGCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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